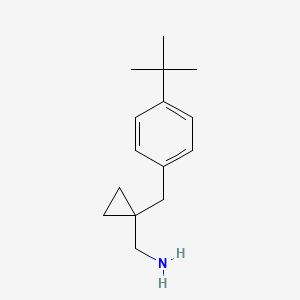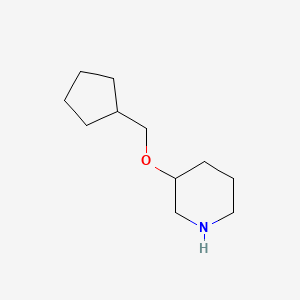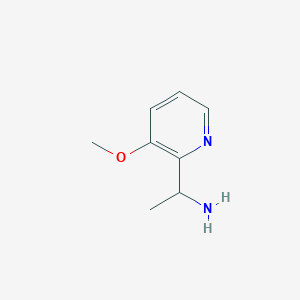![molecular formula C9H12O5 B13588247 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-2-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring systemIts molecular formula is C10H14O4, and it has a molecular weight of 198.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions. One common method includes the use of 1-(arenesulfonyl)-2-phenyldiazenes, which react with tricyclo[4.1.0.02,7]heptane through a radical mechanism to yield the desired bicyclo[3.1.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but differs in the position of the methoxycarbonyl group.
3-Azabicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic ring, which can alter their chemical and biological properties.
Uniqueness
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its oxabicyclo ring system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-13-7(10)6-4-14-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
LLRRMEKNMUIFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(CC1C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


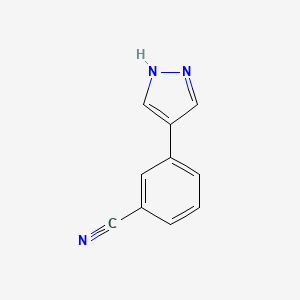
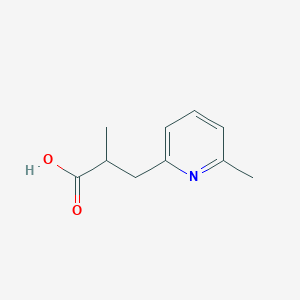
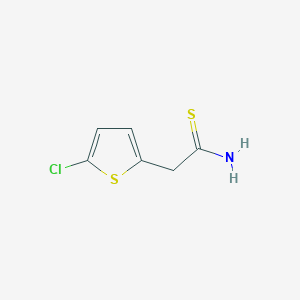
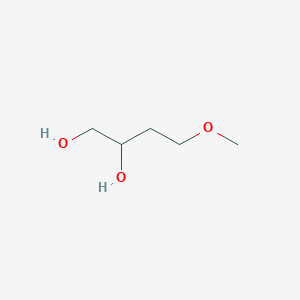
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
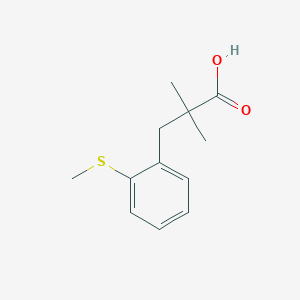
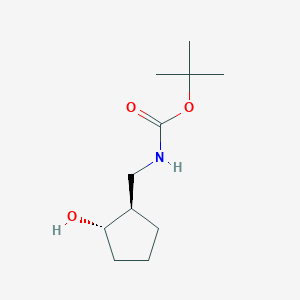
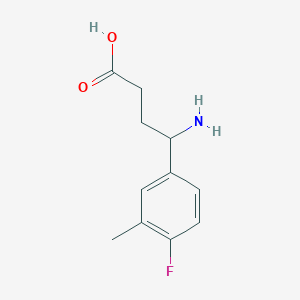
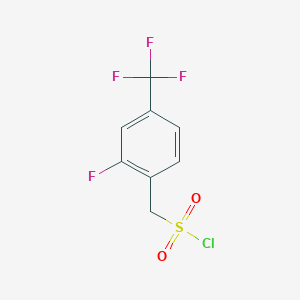
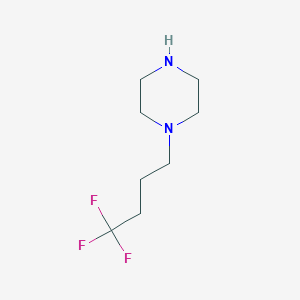
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
